Hernandaline
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Overview
Description
Hernandaline is a natural product that is found in various plants, including Hernandia nymphaeifolia, Hernandia ovigera, and Hernandia sonora. It belongs to a class of compounds known as lignans, which are known for their potential therapeutic properties. Hernandaline has been the subject of extensive research due to its diverse range of biological activities and potential applications in medicine.
Scientific Research Applications
Microbial Transformations
- Hernandaline can be transformed into (+)-hernandalinol by Streptomyces punipalus, showcasing its potential in microbial biotransformation studies for producing novel compounds (Nabih et al., 1977).
Cytotoxic Constituents
- Hernandaline is identified among the cytotoxic constituents in Hernandia nymphaeifolia, demonstrating significant cytotoxic activities against various cell lines, highlighting its potential in cancer research (Chen et al., 1996).
Vasorelaxing and Antioxidant Properties
- Certain isolates of Hernandia nymphaeifolia, including hernandaline, show vasorelaxing and antioxidant activities. This suggests potential applications in cardiovascular and oxidative stress-related conditions (Chen et al., 2001).
Anti-Platelet Aggregation
- Hernandaline, among other compounds isolated from Hernandia nymphaeifolia, demonstrates anti-platelet aggregation activity, suggesting its therapeutic potential in preventing blood clot formation (Chen et al., 2000).
RNA Polymerase I Inhibition
- Hernandonine, a compound isolated from Hernandia nymphaeifolia related to hernandaline, inhibits RNA polymerase I activity, indicating a role in inhibiting ribosomal RNA synthesis and potential as a cancer treatment agent (Yen-Ting Chen et al., 2019).
properties
CAS RN |
10210-99-8 |
---|---|
Product Name |
Hernandaline |
Molecular Formula |
C29H31NO7 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-[[(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C29H31NO7/c1-30-8-7-16-10-26(35-5)29(36-6)28-19-13-23(33-3)25(11-17(19)9-20(30)27(16)28)37-21-14-24(34-4)22(32-2)12-18(21)15-31/h10-15,20H,7-9H2,1-6H3/t20-/m0/s1 |
InChI Key |
HLUNBGMOGGEWFX-FQEVSTJZSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C=O)OC)OC)OC)OC |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C=O)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C=O)OC)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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